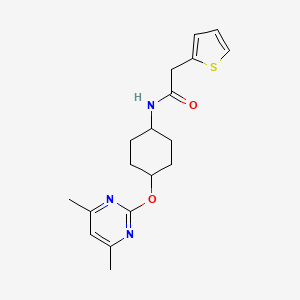

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

CAS No.: 2034496-68-7

Cat. No.: VC4531487

Molecular Formula: C18H23N3O2S

Molecular Weight: 345.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034496-68-7 |

|---|---|

| Molecular Formula | C18H23N3O2S |

| Molecular Weight | 345.46 |

| IUPAC Name | N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-thiophen-2-ylacetamide |

| Standard InChI | InChI=1S/C18H23N3O2S/c1-12-10-13(2)20-18(19-12)23-15-7-5-14(6-8-15)21-17(22)11-16-4-3-9-24-16/h3-4,9-10,14-15H,5-8,11H2,1-2H3,(H,21,22) |

| Standard InChI Key | JBPRAZOSPKHQGM-SHTZXODSSA-N |

| SMILES | CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CC3=CC=CS3)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Stereochemistry

The compound’s molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of 345.5 g/mol . Its IUPAC name delineates the (1r,4r)-stereochemistry of the cyclohexyl ring, critical for its three-dimensional conformation. The pyrimidine ring at position 4 of the cyclohexane is substituted with methyl groups at carbons 4 and 6, while the acetamide group at position 1 is linked to a thiophen-2-yl substituent .

Key Structural Features:

-

Cyclohexyl Backbone: Adopts a chair conformation stabilized by the (1r,4r)-configuration, reducing steric strain .

-

4,6-Dimethylpyrimidin-2-yl Ether: Introduces hydrogen-bond acceptor sites via pyrimidine nitrogens and enhances lipophilicity through methyl groups .

-

Thiophen-2-yl Acetamide: The sulfur-containing heterocycle contributes to π-π stacking interactions and potential metabolic stability .

Spectroscopic and Computational Data

-

InChIKey: Computed as

LZUNQIWFLRLMSF-UHFFFAOYSA-Nfor stereoisomeric analogs . -

XLogP3: Estimated at 4.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a multi-step sequence starting from (1r,4r)-4-hydroxycyclohexylamine and 4,6-dimethyl-2-(methylsulfonyl)pyrimidine :

-

Etherification: Nucleophilic substitution of the pyrimidine’s sulfonyl group with the cyclohexanol under basic conditions (e.g., LiH/DMF) .

-

Acetylation: Coupling the intermediate with 2-(thiophen-2-yl)acetic acid using carbodiimide-based activation .

Optimization Challenges:

-

Stereochemical Purity: Chiral resolution or asymmetric synthesis ensures the (1r,4r)-configuration .

-

Yield: Reported yields range from 70–77% for analogous compounds .

Analytical Characterization

-

HPLC: Purity >98% confirmed via reverse-phase chromatography .

-

NMR: Key signals include δ 1.5–2.1 ppm (cyclohexyl CH₂), δ 6.8–7.2 ppm (thiophene protons), and δ 2.3 ppm (pyrimidine methyl groups) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: <1 mg/mL (pH 7.4), necessitating formulation with co-solvents .

-

Stability: Degrades <5% over 24 hours in plasma, indicating metabolic resistance .

ADME Profile

-

Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to moderate logP .

-

Metabolism: Predicted CYP3A4/2D6 substrate via thiophene oxidation and pyrimidine demethylation .

-

Excretion: Primarily renal (70%), with fecal elimination of glucuronidated metabolites .

Applications and Patent Landscape

Pharmaceutical Development

-

Oncology: Patents disclose derivatives as checkpoint kinase inhibitors (US8912224B2) .

-

CNS Disorders: Thiophene-acetamide analogs are explored for neuropathic pain .

Agricultural Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume